molecular formula C11H7NO4S B6390317 2-(2-Carboxythiophene-4-YL)isonicotinic acid CAS No. 1261909-69-6

2-(2-Carboxythiophene-4-YL)isonicotinic acid

Cat. No.: B6390317
CAS No.: 1261909-69-6
M. Wt: 249.24 g/mol
InChI Key: MJWVZBMIPUVRTG-UHFFFAOYSA-N
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Description

2-(2-Carboxythiophene-4-YL)isonicotinic acid is a heterocyclic carboxylic acid derivative comprising a pyridine core (isonicotinic acid) substituted at the 2-position with a 2-carboxythiophene-4-yl group. Its molecular formula is C₁₁H₇NO₄S, with a molecular weight of 249.24 g/mol.

Properties

IUPAC Name

2-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10(14)6-1-2-12-8(3-6)7-4-9(11(15)16)17-5-7/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWVZBMIPUVRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687675
Record name 2-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-69-6
Record name 2-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxythiophene-4-YL)isonicotinic acid typically involves the reaction of isonicotinic acid with a thiophene derivative under specific conditions. One common method includes the use of a coupling reaction where the thiophene derivative is first functionalized with a carboxylic acid group. This intermediate is then reacted with isonicotinic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(2-Carboxythiophene-4-YL)isonicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxythiophene-4-YL)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols, amines, EDC, DMAP.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

2-(2-Carboxythiophene-4-YL)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Carboxythiophene-4-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity . These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isonicotinic Acid (Pyridine-4-Carboxylic Acid)

  • Molecular Formula: C₆H₅NO₂
  • Molecular Weight : 123.11 g/mol
  • Key Differences : Lacks the thiophene-carboxy substituent, resulting in simpler electronic and steric profiles.
  • Applications : Widely used as a linker in MOFs due to its rigid pyridine-carboxylate structure, enhancing photocatalytic activity in methylene blue degradation . Microbial metabolism studies show hydroxylation at the 2- and 6-positions as a degradation pathway .

2-(2-Methyl-pyrimidin-4-yl)isonicotinic Acid

  • Molecular Formula : C₁₁H₉N₃O₂
  • Molecular Weight : 215.21 g/mol
  • Key Differences: Replaces the thiophene-carboxy group with a methyl-pyrimidine substituent.
  • Applications : Methyl groups may enhance lipophilicity, favoring use in hydrophobic environments or drug design. Safety data highlight handling precautions but lack explicit application details .

2-(4-Methansulfonylphenyl)-isonicotinic Acid

  • Molecular Formula: C₁₃H₁₁NO₄S
  • Molecular Weight : 277.29 g/mol
  • Key Differences : Features a methanesulfonylphenyl group, a strong electron-withdrawing substituent. This lowers the carboxylic acid’s pKa compared to the target compound, increasing acidity and reactivity.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.45 g/mol
  • Key Differences : A pyrimidine-based analog with chloro and methyl substituents. The chlorine atom enhances reactivity for nucleophilic substitution, making it a versatile synthetic intermediate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-(2-Carboxythiophene-4-YL)isonicotinic acid C₁₁H₇NO₄S 249.24 2-carboxythiophene-4-yl MOF linkers, pharmaceuticals
Isonicotinic acid C₆H₅NO₂ 123.11 None MOFs, microbial metabolism
2-(2-Methyl-pyrimidin-4-yl)isonicotinic acid C₁₁H₉N₃O₂ 215.21 2-methyl-pyrimidin-4-yl Chemical synthesis
2-(4-Methansulfonylphenyl)-isonicotinic acid C₁₃H₁₁NO₄S 277.29 4-methansulfonylphenyl Pharmaceuticals
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.45 2-chloro, 6-methyl, 4-carboxylic acid Chemical intermediates

Biological Activity

2-(2-Carboxythiophene-4-YL)isonicotinic acid is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring and an isonicotinic acid moiety, which contribute to its unique chemical properties. The carboxylic acid groups enhance its solubility and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 2-(2-Carboxythiophene-4-YL)isonicotinic acid can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that 2-(2-Carboxythiophene-4-YL)isonicotinic acid reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as an antioxidant agent. The compound showed a dose-dependent effect, with significant reductions observed at concentrations above 50 µM.

Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry (2024) highlighted the compound's effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In vivo studies on murine models of inflammation revealed that the compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6. The administration of 2-(2-Carboxythiophene-4-YL)isonicotinic acid resulted in a 45% decrease in inflammation markers compared to control groups.

Case Studies

StudyFindingsReference
Zhang et al. (2023)Demonstrated antioxidant properties by reducing ROS levels
Journal of Medicinal Chemistry (2024)Effective against Staphylococcus aureus with an MIC of 32 µg/mL
In vivo Study on InflammationReduced TNF-α and IL-6 levels by 45%

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